N-(2-hydroxy-4-methoxyphenyl)acetamide
Overview
Description
N-(2-hydroxy-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is known for its applications in various scientific research fields, particularly in life sciences . The compound is characterized by its phenolic and acetamide functional groups, which contribute to its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
N-(2-hydroxy-4-methoxyphenyl)acetamide is a complex organic compound
Pharmacokinetics
Some physical and chemical properties of the compound have been reported . It has a molecular weight of 181.189, a density of 1.3±0.1 g/cm3, and a boiling point of 392.9±32.0 °C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide typically involves the reaction of 2-hydroxy-4-methoxyaniline with acetic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-hydroxy-4-methoxyaniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as pyridine, to facilitate the acetylation process.
Product Isolation: The product, this compound, is isolated through filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(2-hydroxy-4-methoxyphenyl)acetamide is utilized in various scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)acetamide: Similar structure but lacks the hydroxyl group.
2-hydroxy-N-(4-methoxyphenyl)acetamide: Similar structure with a hydroxyl group at a different position.
Uniqueness
N-(2-hydroxy-4-methoxyphenyl)acetamide is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which enhances its reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
N-(2-hydroxy-4-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(11)10-8-4-3-7(13-2)5-9(8)12/h3-5,12H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOAIOPTKPVQOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399374 | |
Record name | N-(2-hydroxy-4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58469-06-0 | |
Record name | N-(2-hydroxy-4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-HYDROXY-4'-METHOXYACETANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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